molecular formula C14H11Cl2NO3S B3122707 N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide CAS No. 303152-41-2

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide

Cat. No.: B3122707
CAS No.: 303152-41-2
M. Wt: 344.2 g/mol
InChI Key: KNXCINQNSMHIBJ-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorobenzenesulfonyl group linked to a 2-acetylphenylamine moiety. This compound is part of a broader class of sulfonamides, which are widely studied for their structural versatility and applications in medicinal chemistry, such as enzyme inhibition (e.g., cyclooxygenase (COX) inhibitors) and as intermediates in synthesizing heterocyclic compounds like quinazolines and indole derivatives . Its acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-14(11)17-21(19,20)10-6-7-12(15)13(16)8-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCINQNSMHIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233665
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-41-2
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-acetylaniline and 3,4-dichlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-acetylaniline is reacted with 3,4-dichlorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the benzene ring.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in the inflammatory response.

    Molecular Pathways: The inhibition of COX and LOX pathways leads to a decrease in inflammation and pain, making the compound a potential candidate for anti-inflammatory drug development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chlorine atoms on the benzenesulfonamide ring significantly impacts electronic properties. For example, 3,4-dichloro substitution (as in the target compound) creates a steric bulk that may hinder rotational freedom compared to 2,5-dichloro analogues .

Key Observations :

  • Sulfonylation : The target compound is typically synthesized via sulfonylation of 2-acetylaniline using 3,4-dichlorobenzenesulfonyl chloride, with NEt₃ or DMAP as catalysts .
  • Chalcone Hybrids : Analogues like N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide are synthesized via Claisen-Schmidt condensation, yielding planar structures with Z' > 1 (multiple conformers) .

Key Observations :

  • COX Inhibition : The acetylphenyl group in the target compound may enhance binding to COX enzymes, similar to structurally related sulfonamides .
  • Purity Standards : Pharmacopeial guidelines for 3,4-dichlorobenzenesulfonamide derivatives require impurities ≤1.0%, highlighting stringent quality control for pharmaceutical applications .

Biological Activity

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

  • Molecular Formula : C14H11Cl2NO3S
  • Average Mass : 344.21 g/mol
  • Monoisotopic Mass : 342.98367 g/mol

The compound exhibits its biological effects primarily through the following mechanisms:

  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the subG0 phase, which is indicative of apoptosis. This was evidenced by significant increases in late apoptotic and dead cell populations upon treatment with the compound at concentrations above 5 µg/mL .
  • Mitochondrial Membrane Depolarization : The compound was found to depolarize the mitochondrial membrane, a critical event in the initiation of apoptosis. This effect was measured alongside caspase activation (caspase-8 and -9), further supporting its role as an apoptotic agent .
  • Antioxidant Activity : In addition to its anticancer properties, the compound displayed notable antioxidant activity, inhibiting DPPH and ABTS radicals effectively .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • Cervical HeLa cells
    • Acute promyelocytic leukemia HL-60 cells
    • Gastric adenocarcinoma AGS cells

The IC50 values for these cell lines ranged from 0.89 to 9.63 µg/mL , indicating strong anticancer potential . Notably, derivative compounds with similar structures have also shown promising results against resistant strains of cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

  • Gram-positive Bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with submicromolar activity noted for several derivatives .
  • Mycobacterial Strains : It was also effective against both fast-growing and slow-growing mycobacterial strains, including Mycobacterium tuberculosis and M. smegmatis, demonstrating a broad spectrum of action .

Structure-Activity Relationship (SAR)

The incorporation of halogen groups, such as chlorine in the molecular structure, has been associated with enhanced antibacterial activity. The presence of sulfonamide groups further potentiates these effects by influencing lipophilicity and interaction with bacterial targets .

Case Studies

  • Study on Anticancer Effects :
    • A study assessed the effects of this compound on AGS cells. The results indicated a significant increase in subG0 phase cells from 2.05% (control) to 27.1% (10 µg/mL treatment), highlighting its potential as an anticancer agent .
  • Antibacterial Efficacy :
    • In another study involving various cinnamic acid derivatives, compounds similar to this compound showed comparable or superior efficacy to clinically used antibiotics like ampicillin and isoniazid against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide
Reactant of Route 2
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N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide

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